({3-Nitrophenyl}sulfanyl)acetic acid
Description
(3-Nitrophenylsulfanyl)acetic acid, also systematically named as 2-[(3-nitrophenyl)sulfanyl]acetic acid, is a nitro-substituted aromatic compound featuring a sulfanylacetic acid moiety. Its molecular formula is C₈H₇NO₄S, with a molar mass of 213.21 g/mol. The compound’s structure consists of a 3-nitrophenyl group attached via a sulfur atom to an acetic acid backbone. This configuration confers unique electronic and steric properties, making it relevant in organic synthesis, coordination chemistry, and materials science . Derivatives of this compound, such as methyl esters or salts, are often explored for their reactivity in nucleophilic substitution and polymerization reactions .
Properties
Molecular Formula |
C8H7NO4S |
|---|---|
Molecular Weight |
213.21g/mol |
IUPAC Name |
2-(3-nitrophenyl)sulfanylacetic acid |
InChI |
InChI=1S/C8H7NO4S/c10-8(11)5-14-7-3-1-2-6(4-7)9(12)13/h1-4H,5H2,(H,10,11) |
InChI Key |
JEXWGRCQMMPHBH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)SCC(=O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)SCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfanylacetic Acid Derivatives
Electronic Effects and Reactivity
- Nitro Group Influence: The electron-withdrawing nitro group in (3-nitrophenylsulfanyl)acetic acid enhances the electrophilicity of the sulfur atom, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols). In contrast, the imidazole derivative in exhibits basicity due to the aromatic heterocycle, enabling coordination with metal nanoparticles.
- Xanthate Derivatives : The xanthate-containing analogue (C₆H₁₀O₂S₃) in destabilizes intermediate radicals in RAFT polymerization, enabling controlled radical polymerization of vinyl acetate. This contrasts with the unmodified sulfanylacetic acid, which lacks chain-transfer capabilities.
Functional Group Compatibility
- Ester vs. Acid : Methyl esters (e.g., ) are more lipophilic than carboxylic acids, enhancing solubility in organic solvents for synthetic applications. The free carboxylic acid group in (3-nitrophenylsulfanyl)acetic acid allows for salt formation or conjugation with biomolecules.
Research Findings and Key Data
Table 2: Key Experimental Data for Selected Compounds
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